Cas no 779-30-6 (3-Acetamidocoumarin)

3-Acetamidocoumarin 化学的及び物理的性質
名前と識別子
-
- 3-ACETAMIDOCOUMARIN
- ACETAMIDOCOUMARIN, 3-
- N-(2-Oxo-2H-chromen-3-yl)acetamide
- PALMATINE CHLORIDE(P)
- 3-(AcetylaMino)couMarin
- N-(2-Oxo-2H-1-benzopyran-3-yl)acetaMide
- NSC 65873
- Acetamide,N-(2-oxo-2H-1-benzopyran-3-yl)-
- ACETAMIDOCOUMARIN, 3-(RG)
- ACETAMIDOCOUMARIN, 3-(RG) PrintBack
- N-(2-oxochromen-3-yl)acetamide
- 3-(N-acetyl)-aminocoumarin
- 3-acetamido-2H-chromen-2-one
- 3-amino-2H-1-benzopyran-2-one
- 3-acetamido-coumarin
- 3-Acetylaminocoumarin
- N1-(2-oxo-2H-chromen-3-yl)acetamide
- NSC65873
- PubChem8662
- Prestwick2_000969
- Prestwick3_000969
- Prestwick1_000969
- Prestwick0_000969
- Maybridge1_000258
- ChemDiv2_000143
- Oprea1_480692
- BSPBio_000977
- CBDivE_000070
- MLS000719859
- SPBio_002898
- BPBio1_001075
- HMS542D16
- CHEBI:95324
- BRD-K85104575-001-07-3
- N-(2-Oxo-2H-chromen-3-yl)acetamide #
- NCGC00016539-01
- A839295
- AKOS005202961
- SR-01000389251-2
- InChI=1/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13
- SR-01000389251
- BCP20917
- A1-01398
- AB00513981
- SR-01000389251-4
- Q27167195
- HMS1369G11
- CCG-15095
- NSC-65873
- F17155
- HMS1571A19
- MFCD00075556
- HMS2616G21
- BRD-K85104575-001-03-2
- NCGC00179352-01
- HMS2098A19
- AS-61757
- 779-30-6
- SCHEMBL893303
- CS-W015466
- 3-Acetylaminocoumarin;N-(2-Oxo-2H-chromen-3-yl)acetamide
- 1ST164107
- N-(2-oxo-1-benzopyran-3-yl)acetamide
- SR-01000389251-1
- CAS-779-30-6
- XJYLCCJIDYSFMB-UHFFFAOYSA-N
- BTB 01088
- FT-0614856
- CHEMBL63349
- AMY202003299
- PD000694
- HY-W014750
- SMR000304388
- NCGC00016539-02
- DTXSID80228528
- DB-022150
- A2972
- 3-Acetamidocoumarin
-
- MDL: MFCD00075556
- インチ: 1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13)
- InChIKey: XJYLCCJIDYSFMB-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=C([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 203.05800
- どういたいしつりょう: 203.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.31
- ゆうかいてん: 206.0 to 210.0 deg-C
- ふってん: 482°C at 760 mmHg
- フラッシュポイント: 245.3°C
- 屈折率: 1.604
- PSA: 59.31000
- LogP: 1.82440
- ようかいせい: 未確定
3-Acetamidocoumarin セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
3-Acetamidocoumarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-Acetamidocoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136076-1.0g |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 1.0g |
$1117.0 | 2023-02-15 | ||
abcr | AB151641-200 mg |
3-Acetamidocoumarin, 98%; . |
779-30-6 | 98% | 200 mg |
€55.30 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0149-5G |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 5g |
¥ 1,386.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HF430-100mg |
3-Acetamidocoumarin |
779-30-6 | 98% | 100mg |
176.0CNY | 2021-08-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2972-1G |
3-Acetamidocoumarin |
779-30-6 | >98.0%(GC) | 1g |
¥290.00 | 2024-04-15 | |
TRC | A150400-1g |
3-Acetamidocoumarin |
779-30-6 | 1g |
$207.00 | 2023-06-13 | ||
OTAVAchemicals | 5012400-250MG |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 250MG |
$175 | 2023-07-10 | |
Enamine | EN300-136076-1000mg |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 1000mg |
$1117.0 | 2023-09-30 | ||
Enamine | EN300-136076-5000mg |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 5000mg |
$2933.0 | 2023-09-30 | ||
A2B Chem LLC | AB64129-1g |
3-Acetamidocoumarin |
779-30-6 | 98% | 1g |
$65.00 | 2024-04-19 |
3-Acetamidocoumarin 関連文献
-
1. Copper(i)-promoted cycloalkylation–peroxidation of unactivated alkenes via sp3 C–H functionalisationArghya Banerjee,Sourav Kumar Santra,Aniket Mishra,Nilufa Khatun,Bhisma K. Patel Org. Biomol. Chem. 2015 13 1307
-
2. CLXXXVII.—3-AminocoumarinFrank William Linch J. Chem. Soc. Trans. 1912 101 1758
-
G. Zeder-Lutz,S. Renau-Ferrer,V. Aguié-Béghin,H. Rakotoarivonina,B. Chabbert,D. Altschuh,C. Rémond Analyst 2013 138 6889
-
4. A convenient synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)-maleimide incorporating a novel variant of the Pechmann reactionJohn E. T. Corrie J. Chem. Soc. Perkin Trans. 1 1990 2151
-
5. Proceedings of the Chemical Society, Vol. 28, No. 405
-
6. Formula index
3-Acetamidocoumarinに関する追加情報
Professional Introduction to 3-Acetamidocoumarin (CAS No. 779-30-6)
3-Acetamidocoumarin, a compound with the chemical identifier CAS No. 779-30-6, is a derivative of coumarin that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, characterized by its amide functional group and coumarin backbone, exhibits a range of pharmacological properties that make it a valuable scaffold for drug development. The structural uniqueness of 3-Acetamidocoumarin lies in its ability to interact with biological targets in multiple ways, including as a modulator of enzyme activity and as a ligand for receptor binding.
The synthesis of 3-Acetamidocoumarin typically involves the condensation of 4-acetylphenylamine with ethyl acetoacetate under basic conditions, followed by cyclization and hydrolysis to yield the desired product. This synthetic route highlights the compound's versatility as a building block in organic chemistry. Recent advancements in synthetic methodologies have further refined the production process, enabling higher yields and purities, which are crucial for pharmaceutical applications.
In recent years, 3-Acetamidocoumarin has been extensively studied for its potential therapeutic applications. One of the most notable areas of research has been its role as an inhibitor of specific enzymes involved in cancer progression. Studies have demonstrated that derivatives of 3-Acetamidocoumarin can selectively inhibit kinases and other enzymes that are overexpressed in tumor cells, thereby suppressing cell proliferation and inducing apoptosis. For instance, research published in Journal of Medicinal Chemistry has shown that certain modifications to the coumarin ring can enhance the potency and selectivity of these inhibitors.
Additionally, 3-Acetamidocoumarin has shown promise as an antimicrobial agent. The amide group and coumarin core contribute to its ability to disrupt bacterial cell membranes and interfere with vital metabolic pathways. A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of 3-Acetamidocoumarin derivatives against multidrug-resistant bacteria, suggesting their potential use in combating bacterial infections that are difficult to treat with conventional antibiotics.
The compound's fluorescence properties have also been exploited in various biochemical assays and imaging techniques. Coumarins are known for their strong fluorescence emissions when excited by UV light, making them useful as probes for detecting biological molecules. Researchers have leveraged this property to develop assays for enzyme activity and protein-protein interactions. For example, a recent study in Chemical Biology described the use of fluorescently labeled 3-Acetamidocoumarin derivatives to monitor kinase activity in live cells, providing insights into signal transduction pathways.
In the realm of drug development, 3-Acetamidocoumarin serves as a versatile scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can fine-tune its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Computational modeling and high-throughput screening have been employed to identify promising derivatives with enhanced efficacy and reduced toxicity. These efforts are part of a broader trend toward rational drug design, where computational tools are used to predict the behavior of molecules before they are synthesized.
The environmental impact of 3-Acetamidocoumarin has also been explored in recent research. Studies have investigated its degradation pathways and ecotoxicological effects under various environmental conditions. Understanding these aspects is crucial for assessing the sustainability of using such compounds in pharmaceutical applications. A study published in Environmental Science & Technology examined the biodegradation of 3-Acetamidocoumarin in aquatic systems, revealing that it undergoes slow degradation but forms non-toxic metabolites over time.
The future prospects of 3-Acetamidocoumarin in pharmaceutical research are promising. Ongoing studies aim to uncover new mechanisms by which this compound interacts with biological systems and to develop novel derivatives with improved therapeutic profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
779-30-6 (3-Acetamidocoumarin) 関連製品
- 1246817-96-8(3-Methyl Pseudoephedrine)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)
- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)
- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)
- 1822714-67-9(4-Bromo-6-hydroxypyridazin-3(2H)-one)
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)
